molecular formula C16H12ClN3O2S B2736234 6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2062380-27-0

6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2736234
CAS No.: 2062380-27-0
M. Wt: 345.8
InChI Key: XUHCQHLWILSWNF-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel heterocyclic compound designed for advanced pharmaceutical and biological research. This hybrid molecule integrates multiple pharmacophores of significant scientific interest, including a 1,2-dihydropyridin-2-one core and a 4-methyl-1,3-thiazole ring, making it a valuable candidate for investigating new therapeutic agents. Its structure is related to compounds that have demonstrated promising biological activities in research settings, such as antiviral activity against the tobacco mosaic virus (TMV) and potential anticancer properties . The presence of both thiazole and dihydropyridine scaffolds in a single structure is a strategy employed to develop molecules with multifaceted bioactivity, as these motifs are known to interact with various biological targets . Researchers can utilize this compound as a key intermediate or a lead compound in drug discovery programs. Potential areas of investigation include synthesizing and evaluating its efficacy against a range of viral pathogens and cancer cell lines, as well as exploring its mechanism of action, which may involve enzyme inhibition or receptor interaction. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-8-13(12-7-6-11(14(18)21)15(22)20-12)23-16(19-8)9-2-4-10(17)5-3-9/h2-7H,1H3,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHCQHLWILSWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of a class of organic compounds that exhibit a range of biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H15ClN2OS
  • Molecular Weight : 306.81 g/mol
  • CAS Number : 308088-08-6

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that it induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
  • Antibacterial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerMCF7 (breast cancer)12 µM
AntibacterialStaphylococcus aureus15 µg/mL
Anti-inflammatoryRAW 264.7 (macrophages)10 µM

Case Studies

  • Anticancer Study :
    A recent study evaluated the anticancer potential of the compound against several human cancer cell lines, including MCF7 and HCT116. The results showed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Antibacterial Study :
    In another investigation, the antibacterial efficacy was assessed using the agar well diffusion method against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated substantial antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Anti-inflammatory Research :
    A study focused on the anti-inflammatory properties revealed that the compound effectively reduced lipopolysaccharide-induced inflammation in RAW 264.7 macrophages by inhibiting NF-kB signaling pathways. This suggests its potential utility in treating inflammatory diseases .

Scientific Research Applications

Structural Representation

The compound features a dihydropyridine core linked to a thiazole ring and a chlorophenyl substituent, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showcasing promising results in inhibiting growth and biofilm formation.

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Potential

The compound has shown potential in cancer research, particularly in the inhibition of cell proliferation in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of signaling pathways.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 μM.

Concentration (μM) Cell Viability (%)
0100
2585
5065
10040

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been assessed through various assays, indicating a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated macrophages.

Table: Cytokine Levels Post-Treatment

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha20050
IL-615030

Yield Analysis

The yield of the synthesis process is critical for practical applications. A recent study reported yields ranging from 60% to over 80% depending on the reaction conditions employed.

Method Yield (%)
Method A75
Method B82
Method C68

Q & A

Q. What are the recommended synthetic routes for 6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Step 1 : Formation of the thiazole ring via cyclization of a thiourea intermediate with α-halo ketones or esters under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Coupling the thiazole intermediate with a dihydropyridine-carboxamide scaffold using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
  • Key Intermediates :
  • 4-Methyl-2-(4-chlorophenyl)thiazole-5-carbaldehyde .
  • 2-Oxo-1,2-dihydropyridine-3-carboxamide derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of the compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), thiazole methyl groups (δ 2.5–2.7 ppm), and dihydropyridine NH (δ 10–12 ppm). Carbon signals for the carbonyl (C=O, ~165–170 ppm) and thiazole C-S (110–120 ppm) confirm connectivity .
  • IR : Peaks at ~1680 cm⁻¹ (amide C=O), 1600 cm⁻¹ (thiazole C=N), and 750 cm⁻¹ (C-Cl) .
  • HRMS : Exact mass calculation for C₁₇H₁₃ClN₃O₂S (M+H⁺: 364.0321) to validate molecular composition .

Advanced Research Questions

Q. What strategies can optimize reaction yields in the synthesis of this compound, particularly during thiazole ring formation?

  • Methodological Answer :
  • Catalyst Screening : Use CuI or FeCl₃ to accelerate cyclization of thiourea intermediates, reducing side products .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require careful temperature control (60–100°C) to prevent decomposition .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 150 W, 120°C) while improving yield by 15–20% .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with reactivity in enzyme binding .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR, IC₅₀ ~2.5 μM predicted) or antimicrobial targets (e.g., bacterial FabH enzyme). Validate with MD simulations (GROMACS) to assess binding stability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Modify the 4-methyl group on the thiazole to bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., CF₃) to enhance lipophilicity and target affinity .
  • Bioisosteric Replacement : Replace the dihydropyridine ring with isoxazole or triazole moieties to improve metabolic stability .
  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, IC₅₀) and bacterial strains (MIC against S. aureus) to prioritize derivatives .

Q. What methodologies are effective in resolving contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding variables (e.g., assay protocols) .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics to rule out false positives .
  • Structural Elucidation : Use X-ray crystallography (as in ) to verify if polymorphic forms or stereoisomers explain divergent results.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity values for this compound?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines (e.g., HepG2), serum concentrations (10% FBS), and incubation times (48–72 hrs) .
  • Control for Purity : HPLC analysis (>95% purity) ensures observed effects are not due to impurities .
  • Mechanistic Studies : Perform flow cytometry (apoptosis vs. necrosis) and Western blotting (caspase-3 activation) to confirm consistent MOA across studies .

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